
2-(异丙氧基甲基)苯基硼酸
描述
2-(Isopropoxymethyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with an isopropoxymethyl group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
科学研究应用
2-(Isopropoxymethyl)phenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 2-(Isopropoxymethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-(Isopropoxymethyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-(Isopropoxymethyl)phenylboronic acid . This reaction is a key step in many synthetic procedures, leading to the formation of biologically active compounds . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
It is known that boronic acids and their esters, such as 2-(isopropoxymethyl)phenylboronic acid, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .
Result of Action
The molecular effect of 2-(Isopropoxymethyl)phenylboronic acid’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds .
Action Environment
The action of 2-(Isopropoxymethyl)phenylboronic acid is influenced by environmental factors such as the presence of water. As mentioned earlier, boronic acids and their esters are only marginally stable in water . Therefore, the compound’s action, efficacy, and stability may be affected by the aqueous environment in which it is used .
生化分析
Biochemical Properties
2-(Isopropoxymethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound is known to form reversible covalent bonds with diols, which are commonly found in sugars and other biomolecules. This interaction is particularly important in the context of enzyme inhibition, where 2-(Isopropoxymethyl)phenylboronic acid can inhibit enzymes that have active sites containing diol groups. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of 2-(Isopropoxymethyl)phenylboronic acid on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways by modulating the activity of enzymes involved in these pathways. For example, 2-(Isopropoxymethyl)phenylboronic acid can inhibit kinases that play a crucial role in cell signaling, thereby affecting gene expression and cellular metabolism. Additionally, this compound can impact cellular processes such as cell proliferation, apoptosis, and differentiation by altering the activity of key regulatory proteins .
Molecular Mechanism
At the molecular level, 2-(Isopropoxymethyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diol-containing biomolecules, such as sugars and nucleotides. This interaction can inhibit the activity of enzymes that rely on these biomolecules as substrates or cofactors. Additionally, 2-(Isopropoxymethyl)phenylboronic acid can bind to specific protein targets through hydrogen bonding and hydrophobic interactions, leading to changes in protein conformation and activity. These molecular interactions can result in the inhibition or activation of various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Isopropoxymethyl)phenylboronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, 2-(Isopropoxymethyl)phenylboronic acid may undergo hydrolysis or other degradation processes, which can affect its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-(Isopropoxymethyl)phenylboronic acid in animal models are dose-dependent and can vary widely based on the administered dosage. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of biochemical pathways. At higher doses, 2-(Isopropoxymethyl)phenylboronic acid can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to potentially harmful .
Metabolic Pathways
2-(Isopropoxymethyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes that recognize its boronic acid moiety, leading to the formation of various metabolites. Additionally, 2-(Isopropoxymethyl)phenylboronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. These interactions can result in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-(Isopropoxymethyl)phenylboronic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The distribution of 2-(Isopropoxymethyl)phenylboronic acid can be influenced by factors such as its chemical properties, the presence of specific transporters, and the overall cellular environment. These factors collectively determine the localization and accumulation of the compound within cells and tissues .
Subcellular Localization
The subcellular localization of 2-(Isopropoxymethyl)phenylboronic acid is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-(Isopropoxymethyl)phenylboronic acid may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on specific biochemical pathways. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall efficacy in biochemical assays .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropoxymethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with isopropoxymethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the boronic acid group remains intact while the isopropoxymethyl group is introduced onto the phenyl ring .
Industrial Production Methods: Industrial production of boronic acids, including 2-(Isopropoxymethyl)phenylboronic acid, often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, high yields, and functional group tolerance .
化学反应分析
Types of Reactions: 2-(Isopropoxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted phenylboronic acids.
相似化合物的比较
Phenylboronic Acid: Lacks the isopropoxymethyl group but shares the boronic acid functionality.
4-(Isopropoxymethyl)phenylboronic Acid: Similar structure but with the isopropoxymethyl group at a different position on the phenyl ring.
Uniqueness: 2-(Isopropoxymethyl)phenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise molecular interactions are required .
属性
IUPAC Name |
[2-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)14-7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSILTNJCMPDLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


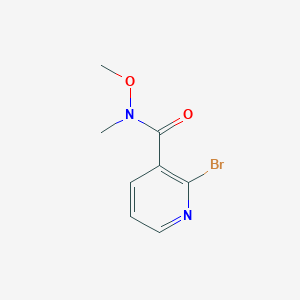
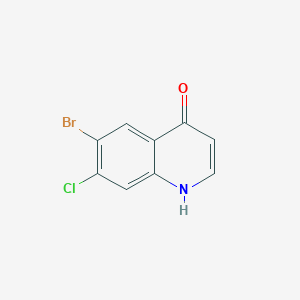

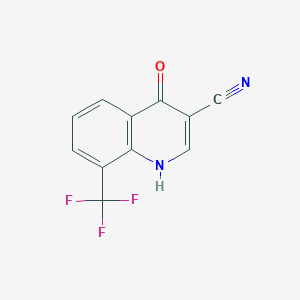
![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)

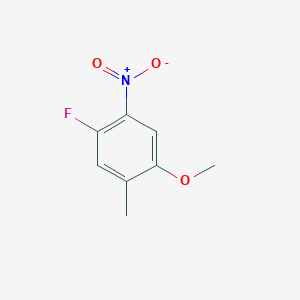
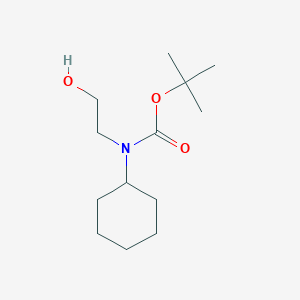
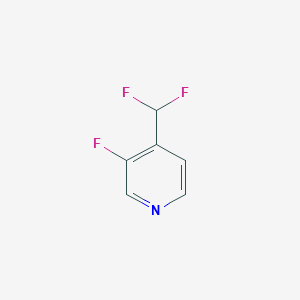
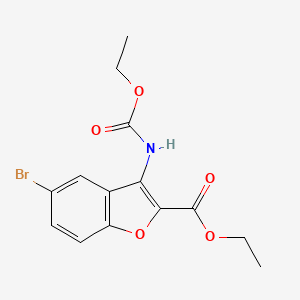
amine](/img/structure/B1443346.png)
![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)

